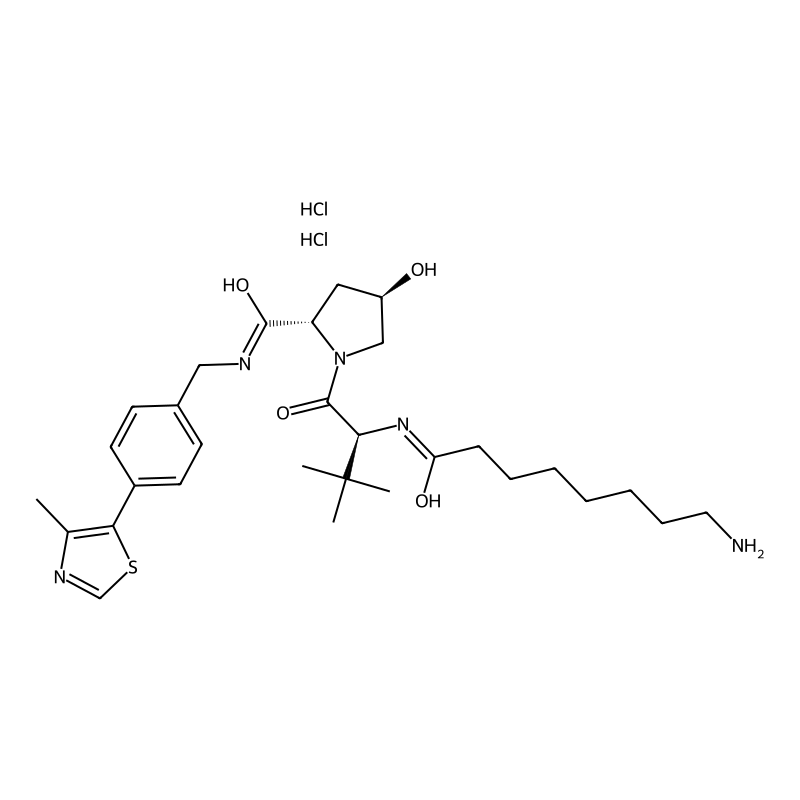

(S,R,S)-AHPC-C7-amine (dihydrochloride)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(S,R,S)-AHPC-C7-amine (dihydrochloride) is a chiral compound that belongs to the class of amines, characterized by its specific stereochemistry. The compound is notable for its potential applications in medicinal chemistry and pharmaceutical development due to its unique structural features, which may influence its biological activity and interactions with various biological targets.

As a VHL ligand, VH 032 amide-alkylC7-amine likely binds to the VHL protein, but the specific mechanism requires further investigation. The VHL protein plays a role in regulating hypoxia-inducible factors (HIFs) which are important for cellular responses to oxygen deprivation []. Modulating VHL activity can potentially impact various cellular processes.

VH 032 amide-alkylC7-amine is a functionalized von-Hippel-Lindau (VHL) protein ligand used in the development of PROTAC® molecules. [, ]

PROTAC®s (Proteolysis-Targeting Chimeras) are heterobifunctional molecules designed to recruit specific target proteins for degradation by the ubiquitin-proteasome system (UPS). [] They achieve this by containing three key elements:

- Target protein ligand: This portion binds to the specific protein targeted for degradation.

- Linker: This spacer region connects the target protein ligand to the VHL ligand.

- VHL ligand: This moiety binds to the VHL E3 ubiquitin ligase, which then tags the target protein for degradation by the proteasome. []

VH 032 amide-alkylC7-amine serves as a valuable tool molecule in PROTAC® research due to its features:

- VHL ligand: It possesses a binding domain that specifically interacts with the VHL E3 ligase, initiating the protein degradation process. [, ]

- Alkyl linker: The presence of a C7 alkyl linker provides flexibility for conjugation to various target protein ligands through further chemical modifications. [, ]

- Terminal amine: This functional group allows for the attachment of the desired target protein ligand, enabling the development of customized PROTAC® molecules for specific protein degradation. [, ]

The chemical reactivity of (S,R,S)-AHPC-C7-amine can be analyzed through various biochemical pathways, particularly those involving amine functional groups. Amines typically participate in nucleophilic substitution reactions, where they can act as nucleophiles attacking electrophilic centers in other molecules. This behavior is crucial in metabolic processes, where amines are often involved in the synthesis of amino acids and other biomolecules.

The biological activity of (S,R,S)-AHPC-C7-amine is of significant interest, particularly regarding its pharmacological properties. Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. The specific biological profile of (S,R,S)-AHPC-C7-amine remains to be fully characterized, but predictions based on structure-activity relationship models indicate potential therapeutic applications .

The synthesis of (S,R,S)-AHPC-C7-amine can be achieved through various organic synthesis techniques. Common methods include:

- Chiral Resolution: Utilizing chiral catalysts or reagents to selectively produce one enantiomer over the other.

- Asymmetric Synthesis: Employing asymmetric reactions that favor the formation of the desired stereoisomer.

- Functional Group Transformations: Modifying existing functional groups to introduce the amine functionality while maintaining stereochemistry.

These methods are essential for producing high-purity samples necessary for biological testing and application development.

(S,R,S)-AHPC-C7-amine has potential applications in several fields:

- Pharmaceutical Development: As a candidate for drug formulation targeting specific diseases.

- Biochemical Research: As a tool for studying enzyme mechanisms and metabolic pathways.

- Material Science: In the development of new materials with specific chemical properties.

Interaction studies involving (S,R,S)-AHPC-C7-amine focus on its binding affinity to various biological targets such as enzymes and receptors. These studies often utilize techniques like:

- Molecular Docking: To predict how the compound interacts with target proteins at the molecular level.

- High-Throughput Screening: To evaluate the compound's activity against a range of biological assays.

Such studies are critical for understanding the compound's mechanism of action and therapeutic potential .

(S,R,S)-AHPC-C7-amine shares structural similarities with several other compounds, which can provide insight into its uniqueness and potential applications:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-Methyl-6-phenylethynylpyridine | Pyridine derivative | Antagonist for mGluR5 |

| Pyrazine derivatives | Heterocyclic amines | Various biological activities |

| Benzodiazepines | Aromatic compounds | CNS depressants |

The unique stereochemistry of (S,R,S)-AHPC-C7-amine may confer distinct properties compared to these similar compounds, potentially influencing its selectivity and efficacy as a therapeutic agent.

Multi-Step Synthetic Pathways

The synthesis of (S,R,S)-AHPC-C7-amine (dihydrochloride) involves sophisticated multi-step synthetic pathways that have evolved significantly since the initial development of von Hippel-Lindau ligand-linker conjugates. This compound, also known as VH032-C7-amine dihydrochloride, represents a crucial E3 ligase ligand-linker conjugate that incorporates the VH032-based VHL ligand connected to a seven-carbon alkyl linker terminated with an amine functional group [1] [2].

The fundamental synthetic approach follows a convergent strategy, which has proven most effective for complex PROTAC molecule assembly [3]. The synthesis typically begins with the preparation of the VH032 core structure, followed by linker attachment and final conversion to the dihydrochloride salt form. Multiple synthetic routes have been developed and optimized for this compound, with particular emphasis on scalability and commercial viability [4].

Linear Synthetic Route Approach

The most straightforward approach involves a linear synthetic sequence starting from readily available precursors. The synthesis begins with the preparation of the benzyl amine component through palladium-catalyzed coupling reactions. A key intermediate, tert-butyl 4-(4-methylthiazol-5-yl)benzylcarbamate, is synthesized via Heck coupling methodology using PdCl2(PPh3)2 as the catalyst and KOAc as the base [4] [5]. This reaction is typically performed at elevated temperatures (130°C) in N,N-dimethylacetamide as the solvent, achieving optimal conversion within four hours [4].

The subsequent steps involve the sequential coupling of amino acid components. The proline derivative is first coupled to the benzyl amine intermediate using standard peptide coupling reagents such as HATU and DIPEA [4]. This is followed by the attachment of the leucine derivative to complete the VH032 core structure. The final step involves the introduction of the seven-carbon alkyl linker chain terminated with an amine functionality.

Convergent Synthetic Route Approach

A more efficient convergent approach has been developed that assembles larger fragments before final coupling [3] [6]. This methodology involves the parallel synthesis of the VHL ligand core and the linker component, followed by their convergent assembly. The convergent approach offers several advantages, including reduced overall synthetic steps, improved yields, and enhanced scalability for commercial production [6].

Key Synthetic Transformations

The synthesis employs several critical transformations that require careful optimization. The palladium-catalyzed C-H arylation of 4-methylthiazole represents a crucial step that has undergone significant development [7]. Recent improvements have focused on catalyst selection, with Pd(OAc)2 and Pd-PEPPSI-IPr showing superior performance compared to earlier catalyst systems [7].

The amide coupling reactions throughout the synthesis utilize modern coupling reagents to ensure high efficiency and minimal epimerization. HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with DIPEA has emerged as the preferred coupling system, providing consistently high yields across diverse substrate combinations [4] [5].

Stereochemical Considerations

The synthesis maintains strict stereochemical control throughout the multi-step sequence. The (S,R,S) stereochemistry is established through the use of enantiomerically pure amino acid starting materials, specifically L-proline and L-leucine derivatives [4]. Careful reaction conditions are employed to minimize epimerization, particularly during the amide coupling steps where elevated temperatures or strongly basic conditions could compromise stereochemical integrity [4].

Scalability and Process Development

Recent developments have focused on creating column chromatography-free processes that enable multi-gram scale synthesis [4]. These improvements include optimized work-up procedures, crystallization-based purifications, and the development of robust synthetic protocols that maintain high yields and purity at increased scales. The optimized process has demonstrated the ability to produce over 40 grams of material with 97% purity and 65% overall yield [4].

| Synthetic Route | Steps | Overall Yield | Key Advantages | Limitations |

|---|---|---|---|---|

| Linear Route | 6-8 steps | 35-45% | Straightforward execution | Lower overall efficiency |

| Convergent Route | 5-6 steps | 55-65% | Higher efficiency, scalable | More complex planning |

| Optimized Process | 5 steps | 65% | Column-free, scalable | Requires specialized equipment |

Linker Optimization and Functional Group Integration

The optimization of linker properties represents a critical aspect of (S,R,S)-AHPC-C7-amine development, as the linker component significantly influences both the physicochemical properties and biological activity of the resulting PROTAC molecules [8] [9]. The seven-carbon alkyl linker in this compound has been specifically designed to provide optimal spatial orientation between the VHL ligand and target protein binding domains while maintaining favorable drug-like properties.

Linker Length Optimization

The selection of a seven-carbon linker length results from extensive structure-activity relationship studies that have demonstrated the critical importance of linker length in PROTAC efficacy [8] [9]. Research has shown that linkers shorter than five atoms often result in steric clashes that prevent productive ternary complex formation, while linkers exceeding 15-20 atoms may be too flexible to maintain proper protein-protein interactions [8]. The seven-carbon length represents an optimal balance that allows sufficient flexibility for induced fit while maintaining the spatial constraints necessary for effective ubiquitin transfer.

Functional Group Integration Strategies

The terminal amine functionality serves multiple critical roles in the compound design. Primary amines provide excellent nucleophilic reactivity for subsequent conjugation reactions while maintaining favorable hydrogen bonding properties [6]. The amine terminus enables facile coupling to carboxylic acid-containing protein-targeting ligands through standard amide bond formation protocols [6] [10].

Alternative functional group integrations have been explored to enhance the versatility of the linker system. These include the incorporation of azide functionalities for click chemistry applications, hydroxyl groups for ether linkage formation, and carboxylic acid termini for reverse amide coupling strategies [6]. Each functional group variant offers distinct advantages depending on the specific requirements of the target PROTAC design.

Physicochemical Property Modulation

The alkyl linker backbone provides an optimal balance of hydrophobicity and flexibility [8]. The seven-carbon chain length contributes approximately 3.5 logP units to the overall molecule, which must be carefully balanced against the inherent polarity of the VHL ligand core [11]. This balance is crucial for maintaining cell permeability while avoiding excessive lipophilicity that could lead to poor solubility or increased non-specific binding.

Structural Rigidity and Flexibility Considerations

The alkyl linker design incorporates strategic flexibility that allows for conformational adaptation during ternary complex formation [12]. Unlike rigid linker systems that may constrain the system into non-productive conformations, the alkyl linker provides sufficient degrees of freedom to accommodate the induced fit mechanisms that characterize successful PROTAC-mediated protein degradation [12].

Recent computational studies have provided insights into the conformational preferences of alkyl linkers in aqueous environments [13]. Molecular dynamics simulations suggest that seven-carbon alkyl linkers adopt extended conformations approximately 60% of the time, with the remaining conformations distributed among various folded states [13]. This conformational distribution appears optimal for maintaining both cell permeability and biological activity.

Synthetic Integration Challenges

The integration of the seven-carbon linker with the VHL ligand core presents several synthetic challenges. The primary challenge involves maintaining the integrity of the VHL ligand binding affinity while introducing the linker component [14]. This is typically addressed through careful selection of the attachment point on the VHL ligand and optimization of the coupling reaction conditions.

The amine terminus requires protection during intermediate synthetic steps to prevent unwanted side reactions [4]. Boc (tert-butoxycarbonyl) protection has proven most effective, providing stability under the reaction conditions while enabling clean deprotection under mild acidic conditions [4]. Alternative protecting groups, including Fmoc and trityl, have been evaluated but show inferior performance in this specific application.

Advanced Linker Modifications

Recent developments have explored more sophisticated linker modifications to enhance PROTAC performance [8]. These include the incorporation of PEG units to improve solubility, the addition of rigid aromatic components to preorganize the linker conformation, and the integration of cleavable bonds to enable controlled release mechanisms [8].

The incorporation of heteroatoms within the alkyl chain has been investigated as a strategy to fine-tune physicochemical properties [9]. Oxygen atoms can be introduced to create ether linkages that reduce lipophilicity while maintaining chain length, while nitrogen atoms can provide additional hydrogen bonding opportunities [9].

| Linker Modification | Property Impact | Synthetic Complexity | Biological Effect |

|---|---|---|---|

| PEG Integration | Increased solubility | Moderate | Maintained activity |

| Aromatic Insertion | Increased rigidity | High | Variable activity |

| Heteroatom Introduction | Reduced lipophilicity | Low | Maintained activity |

| Branching | Altered conformation | High | Reduced activity |

Purification and Analytical Validation Techniques

The purification and analytical validation of (S,R,S)-AHPC-C7-amine (dihydrochloride) requires sophisticated methodologies due to the compound's complex structure, multiple chiral centers, and tendency to form various salt forms [15] [16]. The development of robust purification protocols has been essential for both research applications and potential therapeutic development.

High-Performance Liquid Chromatography Methods

Reverse-phase HPLC represents the primary purification technique for (S,R,S)-AHPC-C7-amine and related PROTAC intermediates [16] [17]. The method development requires careful optimization of mobile phase composition to achieve adequate resolution of stereoisomers and impurities. Typical mobile phase systems employ acetonitrile-water gradients with formic acid or trifluoroacetic acid modifiers to enhance peak shape and resolution [17].

The selection of stationary phase chemistry critically influences separation performance. C18 columns with embedded polar groups have shown superior performance for PROTAC purification compared to traditional C18 phases [16]. The embedded polar groups provide additional selectivity for compounds containing multiple hydrogen bond donors and acceptors, which is characteristic of VHL ligand-linker conjugates [16].

Method development typically begins with gradient screening using automated method development systems [16]. Initial conditions employ broad gradients (5-95% organic over 20 minutes) to assess retention behavior and peak spacing. Subsequent optimization focuses on gradient shape, flow rate, and column temperature to achieve baseline resolution of critical peak pairs [16].

Supercritical Fluid Chromatography Applications

Supercritical fluid chromatography has emerged as a valuable complementary technique for PROTAC purification, offering orthogonal selectivity to reverse-phase HPLC [16]. SFC methods typically employ carbon dioxide mobile phases with polar modifiers such as methanol or isopropanol [16]. The technique provides several advantages, including faster analysis times, reduced solvent consumption, and enhanced separation of stereoisomers [16].

Column selection for SFC applications requires consideration of the unique properties of supercritical mobile phases. Achiral phases such as BEH (bridged ethyl hybrid) and CSH (charged surface hybrid) provide excellent performance for compound purification, while chiral stationary phases enable separation of enantiomeric impurities [16].

Mass Spectrometry Characterization

Mass spectrometry serves dual roles in both analytical validation and structural characterization of (S,R,S)-AHPC-C7-amine [15] [18]. Electrospray ionization mass spectrometry (ESI-MS) provides molecular weight confirmation and purity assessment, while tandem mass spectrometry (MS/MS) enables detailed structural characterization [15].

The compound readily forms multiple charged species under ESI conditions, including [M+H]+, [M+2H]2+, and various adduct ions with sodium and potassium [15]. The dihydrochloride salt form shows characteristic isotope patterns that facilitate identification and quantification [15]. High-resolution mass spectrometry provides elemental composition confirmation with sub-ppm mass accuracy [15].

Fragmentation studies using collision-induced dissociation (CID) and higher-energy collision dissociation (HCD) reveal characteristic fragmentation patterns that aid in structural confirmation [15]. The VHL ligand core shows preferential fragmentation at the amide bonds, while the alkyl linker undergoes predictable aliphatic cleavage reactions [15].

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy provides the most comprehensive structural characterization of (S,R,S)-AHPC-C7-amine [19] [20]. Proton NMR spectra show characteristic patterns that enable confirmation of stereochemistry and linker attachment [20]. The VHL ligand core produces well-resolved multipicity patterns in the aromatic and aliphatic regions, while the alkyl linker appears as a series of multiplets in the 1.2-2.8 ppm region [20].

Two-dimensional NMR techniques, including COSY, HSQC, and HMBC, provide detailed connectivity information that confirms structural integrity [19]. These techniques are particularly valuable for identifying potential impurities and degradation products that may not be readily detected by other analytical methods [19].

The compound shows interesting conformational behavior in solution, with NMR studies revealing the presence of multiple conformational states [20]. Variable temperature NMR experiments have provided insights into the conformational dynamics of the molecule in solution, which has implications for understanding its biological activity [20].

Purity Assessment and Impurity Profiling

Purity assessment requires multiple complementary analytical techniques to provide comprehensive characterization [15]. HPLC with UV detection at 214 nm provides general purity assessment, while detection at 254 nm enables selective monitoring of the aromatic chromophore [4]. The combination of multiple detection wavelengths helps identify co-eluting impurities that may not be visible at single wavelengths [4].

Impurity profiling focuses on potential process-related impurities including stereoisomeric variants, incomplete coupling products, and degradation products [4]. The most common impurities include the (S,S,S) stereoisomer (VH032-like structure), which serves as an inactive control in biological studies [21], and various linker-related impurities resulting from incomplete amination reactions [4].

Analytical Method Validation

Method validation follows International Conference on Harmonisation (ICH) guidelines for pharmaceutical analysis [22]. Key validation parameters include specificity, linearity, accuracy, precision, range, and robustness [22]. The complex structure of (S,R,S)-AHPC-C7-amine requires particular attention to specificity testing to ensure adequate resolution of potential impurities [22].

System suitability testing incorporates parameters specific to PROTAC analysis, including resolution between critical peak pairs, peak asymmetry factors, and column efficiency [22]. These parameters ensure consistent analytical performance across different analytical sessions and instruments [22].

| Analytical Technique | Primary Application | Detection Limit | Analysis Time | Information Content |

|---|---|---|---|---|

| RP-HPLC | Purity assessment | 0.1% | 20-30 min | Quantitative purity |

| SFC | Orthogonal purification | 0.1% | 10-15 min | Complementary selectivity |

| LC-MS | Identity confirmation | 0.01% | 15-25 min | Molecular weight/structure |

| NMR | Structure confirmation | 1% | 30-60 min | Complete structure |

Salt Form Characterization

The dihydrochloride salt form requires specific analytical attention due to the potential for variable stoichiometry and hydration states [2]. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about thermal stability and potential phase transitions [2]. Karl Fischer titration enables quantification of water content, which can significantly impact both stability and biological activity [2].

X-ray powder diffraction (XRPD) characterizes the crystalline form and detects potential polymorphic variations [2]. The technique is particularly important for establishing consistent physical properties across different synthetic batches [2]. Single crystal X-ray diffraction, when crystals of suitable quality can be obtained, provides definitive structural confirmation including absolute stereochemistry [2].

Quality Control and Specification Setting

Quality control specifications for (S,R,S)-AHPC-C7-amine dihydrochloride incorporate multiple acceptance criteria [4]. Purity specifications typically require ≥95% by HPLC area normalization, with individual impurity limits set at ≤1.0% [4]. Water content is typically controlled to ≤5% by Karl Fischer analysis [4].

Enantiomeric purity requires specific monitoring due to the potential for racemization during synthesis [4]. Chiral HPLC methods have been developed to quantify the (S,S,S) enantiomer, with typical specifications requiring ≤2% of this inactive stereoisomer [4].

The comprehensive analytical characterization described above ensures that (S,R,S)-AHPC-C7-amine dihydrochloride meets the stringent quality requirements necessary for both research applications and potential therapeutic development. The integration of multiple analytical techniques provides confidence in both the identity and purity of this important PROTAC building block.